2-(cyclopropanecarboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a cyclopropane moiety, a benzo[d]thiazole ring substituted with a methylsulfonyl group at position 6, and an oxazole-4-carboxamide scaffold. The oxazole core contributes to π-π stacking interactions, a feature common in kinase inhibitors and anticancer agents. Synthetically, it likely involves coupling cyclopropanecarboxylic acid derivatives with aminobenzothiazole intermediates, analogous to methods described for related compounds .
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5S2/c1-27(23,24)9-4-5-10-12(6-9)26-16(18-10)20-14(22)11-7-25-15(17-11)19-13(21)8-2-3-8/h4-8H,2-3H2,1H3,(H,17,19,21)(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVBNXUHUVLXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COC(=N3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(cyclopropanecarboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H14N4O5S2
- Molecular Weight : 406.43 g/mol
- IUPAC Name : 2-(cyclopropanecarbonylamino)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, benzothiazole derivatives have shown efficacy in inducing apoptosis in various cancer cell lines by activating procaspase-3 to caspase-3. This mechanism is crucial as it leads to programmed cell death, which is a desirable outcome in cancer therapy .
Key Findings:
- Compounds with a benzothiazole moiety demonstrated potent anticancer activity against U937 (procaspase-3 over-expressing) and MCF-7 (procaspase-3 non-expressing) cell lines.
- The most promising derivatives exhibited IC50 values ranging from 5.2 μM to 6.6 μM, indicating their effectiveness in inhibiting cancer cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties, particularly against Staphylococcus aureus. Novel analogs of benzothiazole derivatives have shown promising results in vitro, suggesting that modifications to the benzothiazole structure can enhance antibacterial activity.
Structure-Activity Relationships (SAR)
The SAR studies have revealed that:
- The presence of the benzothiazole ring is critical for anticancer activity.
- Modifications that increase lipophilicity can enhance cellular uptake but may also affect selectivity and potency.
For instance, the introduction of electron-withdrawing groups on the benzothiazole ring has been associated with improved caspase activation and subsequent apoptosis induction in cancer cells .
Study 1: Apoptosis Induction
In a study exploring the apoptotic effects of related compounds, researchers found that specific derivatives activated procaspase-3 efficiently. For example, compounds 8j and 8k showed activation rates of 77.8% and 92.1% at concentrations of 10 μM, respectively . This highlights the potential of these compounds as therapeutic agents in cancer treatment.
| Compound | Procaspase Activation (%) |
|---|---|
| PAC-1 | 100 |
| 8j | 77.8 |
| 8k | 92.1 |
Study 2: Antibacterial Efficacy
Another study focused on the antibacterial properties of related benzothiazole derivatives against Staphylococcus aureus. The results indicated that certain modifications could lead to enhanced antibacterial activity, making these compounds candidates for further development as antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzo[d]thiazole Derivatives
The methylsulfonyl group at position 6 distinguishes the target compound from analogs. Key comparisons include:
Observations :
- Methylsulfonyl vs.
- Oxazole vs. Thiazole Core : The oxazole ring in the target compound has higher aromaticity and reduced basicity compared to thiazole, possibly altering binding kinetics in enzymatic pockets .
Cyclopropane-Containing Analogs
Cyclopropane rings are rare in natural products but valued in medicinal chemistry for their strain-induced reactivity and metabolic stability. Comparisons include:
- Cyclanilide : A cyclopropanecarboxylic acid derivative used as a pesticide. Unlike the target compound, it lacks heteroaromatic systems, highlighting the importance of the benzo[d]thiazole-oxazole scaffold in therapeutic targeting .
- Compound 74 : Shares the cyclopropanecarboxamide group but incorporates a pyrrolidinyl-benzoyl moiety, suggesting divergent biological targets (e.g., GPCRs vs. kinases) .
Sulfonyl Group Comparisons
Sulfonyl-containing compounds in (e.g., triazoles with phenylsulfonyl groups) exhibit tautomerism and strong IR absorption at ~1247–1255 cm⁻¹ (C=S) and 1663–1682 cm⁻¹ (C=O). The target compound’s IR spectrum is expected to show similar C=O stretches (~1660–1680 cm⁻¹) but lacks C=S vibrations, confirming its oxazole-carboxamide structure .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing 2-(cyclopropanecarboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide?
- Methodology :
- Step 1 : Cyclopropanecarboxylic acid is activated via carbodiimide coupling (e.g., EDC/HOBt) to form the cyclopropanecarboxamide intermediate.
- Step 2 : The benzo[d]thiazol-2-amine core is functionalized at the 6-position via sulfonylation using methylsulfonyl chloride under basic conditions (e.g., pyridine/DCM) to yield 6-(methylsulfonyl)benzo[d]thiazol-2-amine .
- Step 3 : Oxazole-4-carboxylic acid is coupled to the sulfonylated benzo[d]thiazole using a peptide coupling agent (e.g., HATU/DIPEA) in anhydrous DMF.
- Validation : Final product purity is confirmed via HPLC (>95%) and ¹H/¹³C NMR spectroscopy .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) confirms the presence of cyclopropane protons (δ 1.2–1.5 ppm), sulfonyl group integration (δ 3.3 ppm, singlet), and aromatic protons in the benzo[d]thiazole ring (δ 7.5–8.2 ppm). ¹³C NMR identifies carbonyl carbons (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺) with <2 ppm error.
- X-ray Crystallography (if applicable): Single-crystal analysis resolves stereoelectronic effects of the oxazole-thiazole conjugation .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Case Study : Conflicting IC₅₀ values in kinase inhibition assays may arise from assay conditions (e.g., ATP concentration variations).
- Methodology :
- Dose-Response Validation : Repeat assays under standardized ATP levels (1 mM) and include control inhibitors (e.g., staurosporine).
- Off-Target Profiling : Use proteome-wide kinome screening to identify non-specific binding .
- Structural Analysis : Overlay docking models (e.g., AutoDock Vina) with crystallographic data to rationalize potency differences .
Q. How do substituent modifications on the benzo[d]thiazole ring impact pharmacokinetic properties?
- SAR Insights :
- Table : Key Substituent Effects
| Position | Substituent | LogP Change | Solubility (µM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|---|
| 6 | -SO₂CH₃ | +0.5 | 12 ± 2 | 45 ± 5 (CYP3A4) |
| 6 | -CN | -0.3 | 45 ± 5 | 22 ± 3 (CYP2D6) |
- Methodology :
- LogP Measurement : Shake-flask method (octanol/water).
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify via LC-MS/MS .
Q. What in vivo models are suitable for evaluating this compound’s efficacy in oncology?
- Methodology :
- Xenograft Models : Implant HT-29 (colorectal cancer) or MDA-MB-231 (breast cancer) cells in nude mice. Administer compound intravenously (10 mg/kg, q3d) and monitor tumor volume vs. vehicle control.
- PK/PD Correlation : Plasma exposure (AUC₀–24h) is measured via LC-MS, while pharmacodynamic markers (e.g., p-ERK inhibition) are assessed via immunohistochemistry .
Methodological Guidelines for Data Interpretation
Q. How to address low yield in the final coupling step of the synthesis?
- Troubleshooting :
- Cause 1 : Incomplete activation of oxazole-4-carboxylic acid.
- Solution : Use fresh EDC/HOBt and monitor reaction progress via TLC (ethyl acetate/hexane, 1:1).
- Cause 2 : Steric hindrance from the 6-sulfonyl group.
- Solution : Switch to a bulkier coupling agent (e.g., PyBOP) or elevate reaction temperature to 50°C .
Q. What computational tools predict the compound’s binding mode to ATP-binding pockets?
- Protocol :
- Docking : Use Schrödinger Suite (Glide SP/XP) with a homology model of the target kinase (e.g., BRAF V600E).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å).
- Free Energy Calculations : MM-GBSA predicts ΔG binding (kcal/mol) to prioritize analogs .
Data Contradiction Analysis Framework
- Example : Discrepancies in cytotoxicity between cell lines (e.g., IC₅₀ = 1 µM in HeLa vs. 10 µM in A549).
- Hypothesis 1 : Differential expression of efflux transporters (e.g., P-gp).
- Test : Co-administer verapamil (P-gp inhibitor) and reassess IC₅₀.
- Hypothesis 2 : Metabolic inactivation in A549 (e.g., CYP1A1-mediated oxidation).
- Test : Quantify parent compound and metabolites via LC-MS in cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
